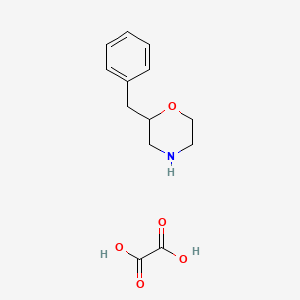

2-Benzylmorpholine oxalate

Description

Properties

IUPAC Name |

2-benzylmorpholine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2H2O4/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;3-1(4)2(5)6/h1-5,11-12H,6-9H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCFSIXALHTQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylmorpholine oxalate typically involves the reaction of benzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting 2-benzylmorpholine is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

Solvent: Common solvents include ethanol or methanol.

Reaction Time: The reaction may take several hours to complete.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylmorpholine oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

2-Benzylmorpholine oxalate has been explored for various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have investigated its potential as a ligand in coordination chemistry.

Medicine: Research has focused on its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Benzylmorpholine oxalate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Benzylmorpholine oxalate with similar compounds, emphasizing molecular features, salt forms, and key differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Salt Form |

|---|---|---|---|---|---|

| This compound* | — | C₁₁H₁₃NO₂·C₂H₂O₄ | ~283.25 (calc.) | Morpholine ring, 2-benzyl substituent | Oxalate |

| Phenyramidol Hydrochloride | 326-43-2 | C₁₅H₁₈N₂O·HCl | 284.78 | Benzyl group, diol, secondary amine | Hydrochloride |

| 2-(2-Benzylphenoxy)-N-methylethanamine HCl | 75859-72-2 | C₁₆H₁₉NO·HCl | 285.79 | Phenoxy linker, methylamine, benzyl substituent | Hydrochloride |

| Benzyl 2-(aminomethyl)morpholine-4-carboxylate | 317365-31-4 | C₁₃H₁₈N₂O₃ | 250.13 | Morpholine ring, aminomethyl group, carboxylate | Free base |

*Calculated molecular weight assumes a 1:1 salt stoichiometry.

Key Observations:

- Salt Form Differences : Hydrochlorides (e.g., Phenyramidol HCl) are common for improving aqueous solubility, while oxalates may offer better crystallinity and thermal stability .

- Morpholine vs. Phenoxy Backbones: Morpholine rings (as in this compound) provide a rigid, polar structure, whereas phenoxy linkers (e.g., 2-(2-Benzylphenoxy)-N-methylethanamine HCl) introduce aromaticity and flexibility .

Biological Activity

2-Benzylmorpholine oxalate is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound, with the CAS number 2034621-74-2, is a derivative of morpholine. It features a benzyl group attached to the morpholine ring and is typically synthesized as an oxalate salt. The molecular structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. This mechanism is similar to that observed in other morpholine derivatives.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory conditions.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting strong potential for development as an antimicrobial agent.

Study on Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight, leading to a decrease in inflammatory markers such as TNF-alpha and IL-6 .

Study on Anticancer Activity

In vitro studies using human cancer cell lines showed that treatment with this compound led to a dose-dependent increase in apoptosis. Flow cytometry analysis revealed that at higher concentrations (100 µM), over 70% of cancer cells underwent programmed cell death within 48 hours .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Benzylmorpholine oxalate, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, including benzylation of morpholine derivatives followed by oxalate salt formation. Key steps include:

- Benzylation : Reacting morpholine precursors with benzyl halides under anhydrous conditions .

- Oxalate Salt Formation : Neutralizing the free base with oxalic acid in polar solvents (e.g., ethanol) to precipitate the oxalate salt .

Q. How is oxalate content quantified in this compound during analytical studies?

- Methods :

- Titration : Potassium permanganate or NaOH titration for direct oxalate measurement, though prone to interference from organic matrices .

- Enzymatic Assays : Oxalate oxidase-based kits offer specificity, suitable for biological samples .

- Chromatography : HPLC or ion chromatography with UV/conductivity detection provides high sensitivity and reproducibility .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Key Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm benzyl and morpholine moieties; FT-IR for functional groups (e.g., carbonyl of oxalate) .

- Chromatography : HPLC with UV detection to assess purity; LC-MS for molecular weight confirmation .

- Thermal Analysis : Melting point determination (e.g., 244–248°C for related morpholine derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxalate quantification between different analytical methods?

- Approach :

- Source Comparison : Cross-validate data using multiple methods (e.g., enzymatic vs. chromatographic) to identify systematic errors .

- Matrix Effects : Account for interference from organic compounds (e.g., morpholine derivatives) via sample pre-treatment (e.g., solid-phase extraction) .

- Standardization : Use certified reference materials (CRMs) or spike-in controls to calibrate instruments .

Q. What strategies optimize the synthesis yield of this compound in scaled-up reactions?

- Optimization Steps :

- Solvent Selection : Use aprotic solvents (e.g., DMF) to enhance benzylation efficiency .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics .

- Temperature Control : Gradual cooling during oxalate salt precipitation improves crystal purity and yield .

- Troubleshooting : Monitor reaction progress via TLC or in-line FT-IR to minimize byproducts .

Q. How should receptor interaction studies involving this compound be designed to assess selectivity and binding affinity?

- Experimental Design :

- Binding Assays : Radioligand displacement (e.g., using σ-receptor models) to measure IC₅₀ values .

- Selectivity Screening : Test against related receptors (e.g., opioid or adrenergic receptors) to rule off-target effects .

- Structural Analysis : Molecular docking simulations to predict binding modes, validated by mutagenesis studies .

Methodological Considerations

- Reproducibility : Document experimental parameters (e.g., solvent ratios, reaction times) in detail, adhering to guidelines for supplementary data submission .

- Data Contradictions : Clearly report method limitations (e.g., enzymatic assay interference) and validate findings with orthogonal techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.